N-(4-fluorobenzyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide
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Overview
Description
N-(4-fluorobenzyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by the presence of a fluorobenzyl group, a methoxyphenyl group, and a pyridazinylthioacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester, under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted aryl halide reacts with the pyridazine core.
Thioacetamide Formation: The thioacetamide moiety is formed by reacting the pyridazine derivative with a thioacetic acid derivative under appropriate conditions.
Attachment of the Fluorobenzyl Group: The final step involves the alkylation of the thioacetamide with 4-fluorobenzyl chloride in the presence of a base, such as potassium carbonate, to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations in industrial synthesis include the selection of cost-effective reagents, optimization of reaction conditions, and implementation of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, if present, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-fluorobenzyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has shown potential as a pharmacophore in drug discovery. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, research is focused on its potential as an anti-inflammatory, anticancer, or antimicrobial agent. Studies are ongoing to determine its efficacy and safety in various disease models.
Industry
Industrially, the compound could be used in the development of new agrochemicals or as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The fluorobenzyl and methoxyphenyl groups may enhance binding affinity and specificity, while the thioacetamide moiety could play a role in modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide
- N-(4-methylbenzyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide
- N-(4-bromobenzyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide
Uniqueness
Compared to similar compounds, N-(4-fluorobenzyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide is unique due to the presence of the fluorine atom in the benzyl group. Fluorine atoms can significantly influence the compound’s pharmacokinetic properties, such as metabolic stability and membrane permeability, potentially enhancing its biological activity and therapeutic potential.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2S/c1-26-17-4-2-3-15(11-17)18-9-10-20(24-23-18)27-13-19(25)22-12-14-5-7-16(21)8-6-14/h2-11H,12-13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTJUDLOGAHZAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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